4-ethoxy-N-(4-methoxyphenyl)benzamide
Description
4-Ethoxy-N-(4-methoxyphenyl)benzamide is a benzamide derivative featuring a benzamide core substituted with an ethoxy group at the para-position of the benzene ring and a 4-methoxyphenylamine moiety at the amide nitrogen. This compound shares structural similarities with other benzamide derivatives, which are widely studied for their pharmacological and material science applications. The ethoxy group (-OCH₂CH₃) introduces steric bulk and altered electronic properties compared to smaller substituents like methoxy (-OCH₃) or halogens, influencing solubility, metabolic stability, and biological activity .
Properties
IUPAC Name |
4-ethoxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-20-15-8-4-12(5-9-15)16(18)17-13-6-10-14(19-2)11-7-13/h4-11H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEOTKOOQZDYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxyaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 4-ethoxy-N-(4-formylphenyl)benzamide or 4-ethoxy-N-(4-carboxyphenyl)benzamide.
Reduction: Formation of 4-ethoxy-N-(4-aminophenyl)benzamide.
Substitution: Formation of derivatives with different substituents replacing the ethoxy group.
Scientific Research Applications
4-ethoxy-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the para-position of the benzamide ring significantly impacts molecular weight, melting point, and solubility. Key examples include:
Key Observations :
- Ethoxy vs.
- tert-Butyl Substitution : The bulky tert-butyl group in 4-tert-butyl-N-(4-methoxyphenyl)benzamide further increases hydrophobicity, which may improve binding to lipophilic targets but limit bioavailability .
- Electron-Withdrawing Groups : The nitro group in N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzamide introduces strong electron-withdrawing effects, altering electronic distribution and reactivity .
Antifibrillatory Activity
- (±)-N-[5-(Diethylamino)-1-(4-methoxyphenyl)pentyl]-4-nitrobenzamide hydrochloride demonstrated antifibrillatory activity exceeding D-sotalol and sematilide, highlighting the role of nitro and methoxyphenyl groups in modulating cardiac ion channels .
Gastrokinetic Agents
- AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) showed potent gastrokinetic activity without dopamine D₂ receptor antagonism, emphasizing the importance of morpholine and fluorobenzyl groups in targeting gastrointestinal motility .
Q & A
Q. What are the optimal synthetic routes for 4-ethoxy-N-(4-methoxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling 4-ethoxybenzoic acid derivatives with 4-methoxyaniline. A common approach uses carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst in anhydrous dichloromethane or DMF. For optimization:
- Temperature: Maintain 0–5°C during activation to minimize side reactions.
- Solvent: Use DMF for improved solubility of aromatic intermediates.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Yield improvements (>75%) are achievable by iterative recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing 4-ethoxy-N-(4-methoxyphenyl)benzamide, and how can conflicting data be resolved?
Methodological Answer:
- NMR: - and -NMR confirm substituent positions (e.g., ethoxy at C4, methoxy on the phenyl ring). Discrepancies in coupling constants may arise from rotational isomerism; variable-temperature NMR can resolve this .
- IR: Amide C=O stretch (~1650 cm) and aryl ether C-O (~1250 cm) validate functional groups.
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (MW: 285.34 g/mol). Discrepancies in fragmentation patterns require cross-validation with synthetic intermediates .
Advanced Research Questions
Q. How does the substitution pattern (ethoxy vs. methoxy) influence the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Electronic Effects: Ethoxy’s electron-donating nature increases electron density on the benzamide ring, potentially enhancing π-π stacking with aromatic residues in enzyme active sites. Methoxy on the phenyl group may sterically hinder binding.
- Comparative Assays: Test against analogues (e.g., 4-methoxy-N-(4-ethoxyphenyl)benzamide) using fluorescence-based enzyme inhibition assays. IC values and molecular docking (e.g., AutoDock Vina) can correlate substituent effects with activity .
Q. What in vitro assays are appropriate for evaluating the compound’s anticancer potential, and how should experimental controls be designed?
Methodological Answer:
- Cell Viability Assays: Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure.
- Controls:
- Positive: Doxorubicin or cisplatin.
- Negative: DMSO vehicle (≤0.1% v/v).
- Mechanistic Studies: Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 cleavage) validate mode of action. Replicate experiments (n=3) to address variability .
Q. How can computational methods predict the binding affinity of this compound to cyclooxygenase-2 (COX-2), and what are common pitfalls?
Methodological Answer:
- Docking Workflow:
- Prepare protein structure (PDB ID: 5KIR) via protonation and energy minimization.
- Generate ligand conformers using OMEGA.
- Dock with Glide SP/XP, prioritizing poses with H-bonds to Arg120/Tyr354.
- Pitfalls:
- Overestimating affinity due to rigid receptor models; use molecular dynamics (MD) simulations (50 ns) to account for flexibility.
- Validate predictions with SPR or ITC binding assays .
Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Data Triangulation:
- Re-examine synthetic purity (HPLC ≥95%).
- Test solubility (e.g., PBS with 1% DMSO) to ensure bioavailability in assays.
- Use alanine scanning mutagenesis on target proteins to identify critical binding residues missed in docking.
- Example: If MD simulations suggest strong COX-2 binding but IC is weak, check for off-target effects via kinome profiling .
Q. How can SAR studies guide the design of derivatives with enhanced metabolic stability?
Methodological Answer:
- Modification Sites:
- Ethoxy Group: Replace with trifluoromethoxy to reduce CYP450-mediated oxidation.
- Amide Linkage: Introduce methyl groups (α to amide) to hinder hydrolysis.
- Assays:
- Microsomal stability tests (human liver microsomes, 1 hr incubation).
- LC-MS/MS to quantify metabolite formation (e.g., de-ethylated products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
